molecular formula C24H24N6 B12673445 2,4-Bis(4-(1,4,5,6-tetrahydro-2-pyrimidinyl)phenyl)pyrimidine CAS No. 160522-89-4

2,4-Bis(4-(1,4,5,6-tetrahydro-2-pyrimidinyl)phenyl)pyrimidine

Cat. No.: B12673445
CAS No.: 160522-89-4
M. Wt: 396.5 g/mol
InChI Key: JJKWORYCRRZKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Bis(4-(1,4,5,6-tetrahydro-2-pyrimidinyl)phenyl)pyrimidine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrimidine core substituted with two phenyl rings, each bearing a 1,4,5,6-tetrahydro-2-pyrimidinyl group. Its structure suggests potential utility in medicinal chemistry, materials science, and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(4-(1,4,5,6-tetrahydro-2-pyrimidinyl)phenyl)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with substituted benzaldehydes under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity. The use of automated systems and real-time monitoring can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(4-(1,4,5,6-tetrahydro-2-pyrimidinyl)phenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the phenyl rings or the pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2,4-Bis(4-(1,4,5,6-tetrahydro-2-pyrimidinyl)phenyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,4-Bis(4-(1,4,5,6-tetrahydro-2-pyrimidinyl)phenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,4,5,6-Tetrahydro-2-pyrimidinyl)phenol
  • 1,5-Bis(4-(trifluoromethyl)phenyl)-1,4-pentadien-3-one
  • 5,6,7,8-Tetrahydro-2,4-bis(trifluoromethyl)pyrido[3,4-d]pyrimidine

Uniqueness

Compared to similar compounds, 2,4-Bis(4-(1,4,5,6-tetrahydro-2-pyrimidinyl)phenyl)pyrimidine stands out due to its dual pyrimidinyl substitution on the phenyl rings, which may confer unique chemical and biological properties. This structural feature can enhance its binding affinity to specific targets and improve its stability under various conditions.

Properties

CAS No.

160522-89-4

Molecular Formula

C24H24N6

Molecular Weight

396.5 g/mol

IUPAC Name

2,4-bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]pyrimidine

InChI

InChI=1S/C24H24N6/c1-12-25-22(26-13-1)18-5-3-17(4-6-18)21-11-16-29-24(30-21)20-9-7-19(8-10-20)23-27-14-2-15-28-23/h3-11,16H,1-2,12-15H2,(H,25,26)(H,27,28)

InChI Key

JJKWORYCRRZKLS-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=NC1)C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=C(C=C4)C5=NCCCN5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.